molecular formula C9H16N2O2 B14202341 N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide CAS No. 918637-96-4

N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide

Katalognummer: B14202341
CAS-Nummer: 918637-96-4
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: CXAPGSKTIIPJMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide is a chemical compound characterized by the presence of a pyrrolidine ring, a methoxymethyl group, and a prop-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as a dipolar reagent, which reacts with nitrovinyl substrates in the presence of a catalytic amount of trifluoroacetic acid (TFA) to yield the desired product .

Industrial Production Methods

Industrial production methods for N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols.

Wissenschaftliche Forschungsanwendungen

N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidin-2-ones and 3-iodopyrroles . These compounds share structural similarities but differ in their functional groups and specific chemical properties.

Uniqueness

N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide is unique due to the presence of the methoxymethyl group and the prop-2-enamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

918637-96-4

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

N-[2-(methoxymethyl)pyrrolidin-1-yl]prop-2-enamide

InChI

InChI=1S/C9H16N2O2/c1-3-9(12)10-11-6-4-5-8(11)7-13-2/h3,8H,1,4-7H2,2H3,(H,10,12)

InChI-Schlüssel

CXAPGSKTIIPJMK-UHFFFAOYSA-N

Kanonische SMILES

COCC1CCCN1NC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.